molecular formula C14H13NO2 B310534 2,3-Dimethylphenyl isonicotinate

2,3-Dimethylphenyl isonicotinate

Cat. No.: B310534
M. Wt: 227.26 g/mol
InChI Key: MTNVEZQLODCNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,3-Dimethylphenyl isonicotinate is an ester derivative of isonicotinic acid (pyridine-4-carboxylic acid) and 2,3-dimethylphenol. The substitution pattern on the aromatic ring and the nature of the functional group (ester vs. acetamide) significantly influence its reactivity, bioavailability, and mechanism of action compared to analogs.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

(2,3-dimethylphenyl) pyridine-4-carboxylate

InChI

InChI=1S/C14H13NO2/c1-10-4-3-5-13(11(10)2)17-14(16)12-6-8-15-9-7-12/h3-9H,1-2H3

InChI Key

MTNVEZQLODCNBV-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CC=NC=C2)C

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CC=NC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on chloroacetamide herbicides with variations in aromatic substituents and alkyl/alkoxy side chains. Below is a comparative analysis of key analogs:

Compound Name Structure Primary Use Key Features
2,3-Dimethylphenyl isonicotinate Ester linkage: isonicotinic acid + 2,3-dimethylphenol Not specified in evidence Likely lower herbicidal activity due to ester group; potential for hydrolysis.
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Acetamide core with 2,6-diethylphenyl and methoxymethyl groups Pre-emergent herbicide for annual grasses High soil mobility; inhibits very-long-chain fatty acid synthesis .
Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) Acetamide with 2-propoxyethyl side chain Rice paddy weed control Enhanced water solubility; targets sedges and broadleaf weeds .
Thenylchlor (2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide) Thiophene-containing side chain Selective herbicide for dicot weeds Improved selectivity due to heterocyclic moiety; photostable .

Key Differences:

Functional Group : Unlike acetamide-based herbicides (e.g., alachlor), this compound contains an ester linkage, which may reduce its persistence in soil due to hydrolytic degradation. Esters are generally less stable than acetamides under alkaline conditions .

Aromatic Substitution : The 2,3-dimethylphenyl group in the target compound differs from the 2,6-diethylphenyl group in alachlor or pretilachlor. Ortho-substitutions (e.g., 2,6-diethyl) in acetamides enhance herbicidal activity by optimizing binding to target enzymes like acetolactate synthase (ALS) .

Bioactivity : Acetamide herbicides inhibit fatty acid elongation in weeds, while esters like this compound may act via alternative mechanisms (e.g., membrane disruption or nicotinic acetylcholine receptor modulation due to the isonicotinate moiety).

Research Findings and Limitations

  • Synthetic Accessibility: The synthesis of this compound likely involves esterification of isonicotinoyl chloride with 2,3-dimethylphenol, a less complex process compared to multi-step acetamide syntheses (e.g., thenylchlor’s thiophene incorporation) .
  • Ecotoxicity: Esters are often less persistent in the environment than chloroacetamides, which have raised concerns about groundwater contamination (e.g., alachlor’s classification as a B2 carcinogen) .

Critical Notes on Evidence Limitations

  • The herbicidal efficacy of the target compound remains unverified in peer-reviewed studies.
  • Structural analogs like thenylchlor emphasize the importance of heterocyclic groups for selectivity, a feature absent in this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.